Cas no 1075178-83-4 (3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile)

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile structure
1075178-83-4 structure
商品名:3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
CAS番号:1075178-83-4
MF:C9H7BrFNO
メガワット:244.060384988785
CID:5887829
PubChem ID:68944797

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
    • SCHEMBL4179314
    • EN300-1911821
    • 1075178-83-4
    • AKOS017668331
    • インチ: 1S/C9H7BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2
    • InChIKey: XZXSKUMSZVHPQY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)CC#N)=CC(Br)=CC=C1F

計算された属性

  • せいみつぶんしりょう: 242.96950g/mol
  • どういたいしつりょう: 242.96950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.618±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 390.4±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.45±0.20(Predicted)

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1911821-5.0g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
5g
$2277.0 2023-06-02
Enamine
EN300-1911821-2.5g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
2.5g
$810.0 2023-09-17
abcr
AB604466-1g
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile; .
1075178-83-4
1g
€994.70 2024-07-19
abcr
AB604466-250mg
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile; .
1075178-83-4
250mg
€524.30 2024-07-19
Enamine
EN300-1911821-0.5g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
0.5g
$397.0 2023-09-17
Enamine
EN300-1911821-1.0g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
1g
$785.0 2023-06-02
Enamine
EN300-1911821-10.0g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
10g
$3376.0 2023-06-02
Enamine
EN300-1911821-5g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
5g
$1199.0 2023-09-17
Enamine
EN300-1911821-10g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
10g
$1778.0 2023-09-17
Enamine
EN300-1911821-0.05g
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
1075178-83-4
0.05g
$348.0 2023-09-17

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile 関連文献

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrileに関する追加情報

Professional Introduction to 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile (CAS No. 1075178-83-4)

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1075178-83-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both bromo and fluorine substituents in its aromatic ring confers distinct electronic and steric properties, making it a valuable scaffold for medicinal chemists.

The molecular structure of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile consists of a benzene ring substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position, coupled with a hydroxyl group and a nitrile functionality on the propyl chain. This arrangement not only enhances the compound's solubility and bioavailability but also influences its interaction with biological targets. The nitrile group, in particular, is known for its ability to participate in hydrogen bonding and metal coordination, which are critical for drug-receptor binding affinity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural features of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile make it an attractive candidate for designing molecules that can modulate enzyme activity or interfere with protein-protein interactions. For instance, studies have shown that compounds with similar halogenated aromatic cores exhibit promising effects in inhibiting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of this compound is its potential role in the development of treatments for neurological disorders. The combination of hydroxyl and nitrile groups provides multiple sites for interaction with biological targets, which is particularly relevant for neuroactive compounds. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high accuracy, facilitating the design of more potent and selective drugs.

The synthesis of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile involves multi-step organic reactions, including halogenation, cyanation, and hydroxylation processes. These synthetic routes require careful optimization to ensure high yield and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The use of palladium or copper catalysts has significantly improved the regioselectivity and stereoselectivity of these reactions, leading to more predictable outcomes.

The pharmacological profile of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in several disease models, including inflammation and pain management. The compound's ability to interact with specific receptors or enzymes suggests that it may have therapeutic benefits beyond its primary intended use. Further research is ongoing to explore its potential as an intermediate in the synthesis of more complex drug candidates.

The impact of halogenated aromatic compounds on medicinal chemistry cannot be overstated. The introduction of bromine and fluorine atoms into a molecular framework can significantly alter its pharmacokinetic properties, including metabolic stability and membrane permeability. These features are crucial for determining whether a drug candidate will be effective in vivo. Computational models have been developed to predict these properties based on molecular structure, allowing researchers to make informed decisions during the drug discovery process.

In conclusion, 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile (CAS No. 1075178-83-4) represents a promising entity in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing new therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1075178-83-4)3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile
A1216960
清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):311/430/589